molecular formula C18H13Na2O6PS2 B15092007 Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate) CAS No. 64018-22-0

Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate)

Cat. No.: B15092007
CAS No.: 64018-22-0
M. Wt: 466.4 g/mol
InChI Key: PWRPHTBBQPNXQA-UHFFFAOYSA-L
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Description

Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate) is a sulfonated aromatic organophosphorus compound. Its structure features a central phosphorus atom linked to two benzene sulfonate groups via phenyl bridges. This compound is notable for its applications in catalysis, ligand chemistry, and material science due to its electron-withdrawing sulfonate groups and phosphorus-based reactivity. However, detailed physicochemical data (e.g., solubility, stability) remain scarce in publicly available literature .

Properties

CAS No.

64018-22-0

Molecular Formula

C18H13Na2O6PS2

Molecular Weight

466.4 g/mol

IUPAC Name

disodium;3-[phenyl-(3-sulfonatophenyl)phosphanyl]benzenesulfonate

InChI

InChI=1S/C18H15O6PS2.2Na/c19-26(20,21)17-10-4-8-15(12-17)25(14-6-2-1-3-7-14)16-9-5-11-18(13-16)27(22,23)24;;/h1-13H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

PWRPHTBBQPNXQA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the conditions applied .

Scientific Research Applications

Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) exerts its effects involves its interaction with molecular targets and pathways. The compound’s phosphine-based structure allows it to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions are crucial for its role in organic synthesis and metal coordination chemistry .

Comparison with Similar Compounds

Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate)

Structural Differences :

  • Phosphorus Coordination : The trisodium variant contains three sulfonated benzene rings attached to a central phosphorus atom, compared to two in the disodium compound .
  • Charge and Solubility : The trisodium salt has a higher negative charge density (-3 vs. -2), enhancing its solubility in polar solvents.

Functional Differences :

  • Catalytic Applications : The trisodium compound is more frequently utilized in aqueous-phase catalysis (e.g., Suzuki-Miyaura coupling) due to its superior water solubility .
  • Toxicity: Limited data exist for both compounds, but trisodium derivatives are generally regarded as less bioaccumulative due to their ionic nature .

Disodium 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(azo)]bis(4-aminonaphthalene-1-sulphonate) (Congo Red)

Structural Differences :

  • Azo vs. Phosphorus Linkage : Congo Red contains azo (-N=N-) groups instead of phosphorus, with sulfonate groups on naphthalene rings .
  • Molecular Weight : Congo Red (MW: ~697 g/mol) is heavier than the phosphorus-based disodium compound (exact MW unconfirmed) .

Functional and Toxicological Differences :

  • Applications : Congo Red is primarily a histological stain and pH indicator, whereas the phosphorus-based compound is used in catalysis .
  • Toxicity: Congo Red is classified as a carcinogen (California Proposition 65) and a developmental toxin, with an oral LDLO of 143 mg/kg in humans.

Disodium 4,4'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis(benzenesulphonate)

Structural Differences :

  • Hydroxy and Azo Groups : This compound contains hydroxyl and azo groups, contrasting with the phosphorus and sulfonate groups in the target compound .
  • Symmetry : Both compounds share bis-sulfonate symmetry but differ in core functional groups.

Comparative Data Table

Property Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate) Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate) Congo Red
Core Functional Group Phosphine Phosphine Azo
Charge -2 -3 -2
Primary Application Catalysis, ligand chemistry Aqueous-phase catalysis Staining, pH indicator
Toxicity (LDLO Oral) No data No data 143 mg/kg (human)
Carcinogenicity Not classified Not classified Known carcinogen (California Prop 65)

Biological Activity

Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate) is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate) is characterized by its sulfonate groups and phosphine linkage, which contribute to its solubility and reactivity. The molecular formula is C12H10O8S3C_{12}H_{10}O_8S_3, with a molecular weight of approximately 382.39 g/mol. Its structure can be represented as follows:

Disodium 3 3 phenylphosphinediyl bis benzene 1 sulphonate \text{Disodium 3 3 phenylphosphinediyl bis benzene 1 sulphonate }

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that compounds with sulfonate groups exhibit significant antimicrobial properties. For instance, benzene-1,3-disulfonic acid derivatives have shown effectiveness against various bacterial strains .
  • Anticancer Properties : Research has highlighted the potential of phosphine-based compounds in cancer therapy. The unique interaction between phosphine groups and cellular mechanisms can lead to apoptosis in cancer cells .
  • Insecticidal Activity : Related compounds have been studied for their insecticidal properties against vectors such as Aedes aegypti, suggesting that disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate) might also exhibit similar effects .

Antimicrobial Activity

A study focusing on the degradation of benzene-1,3-disulfonate by mixed bacterial cultures revealed that these compounds could serve as substrates for microbial metabolism, indicating their potential use in bioremediation .

Anticancer Activity

Phosphine-containing compounds have been researched for their ability to induce apoptosis in cancer cells. For example, a study demonstrated that certain phosphine derivatives could inhibit cell proliferation in breast cancer cell lines . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Insecticidal Activity

Insecticidal assays showed that benzene derivatives possess significant larvicidal activity against mosquito larvae. Specifically, the presence of methylene groups in similar compounds enhanced their effectiveness .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
InsecticidalLarvicidal activity against Aedes aegypti

Case Studies

  • Antimicrobial Efficacy : A study isolated a mixed bacterial culture capable of degrading benzene-1,3-disulfonate. The culture was composed of five different strains, showcasing the compound's potential as a bioremediation agent .
  • Cancer Cell Proliferation : In vitro studies demonstrated that phosphine derivatives could significantly reduce proliferation rates in MCF-7 breast cancer cells through ROS-mediated pathways .
  • Larvicidal Testing : Research on structurally related compounds indicated that modifications to the benzene ring could enhance larvicidal potency against mosquito larvae, emphasizing the importance of structural characteristics in biological activity .

Q & A

Q. Resolving Discrepancies :

  • Verify HPLC purity ≥98% (C18 column, 0.1% TFA/ACN gradient)
  • Use pooled human liver microsomes (≥150 donors) for metabolic relevance
  • Analyze dose-response linearity using Hill slope models

What experimental strategies address ecological data gaps (e.g., persistence, bioaccumulation) for environmental risk assessment?

Advanced Question
Tiered Testing Framework :

OECD 301F Manometric Respirometry : Measure biodegradation over 28 days at 20°C with activated sludge inoculum.

Daphnia magna Acute Toxicity (OECD 202) : 48h EC50 determination under GLP conditions (ionic strength adjusted to 0.01M NaNO3).

Soil Column Chromatography (OECD 106) : Determine soil adsorption coefficient (Koc) using HPLC-grade sand spiked at 10 mg/kg.

QSAR Modeling : Validate predictions using EPI Suite™ v4.1 for azo-sulfonate derivatives .

How should researchers design dose-ranging studies for mammalian toxicity endpoints given existing human LDLO data?

Basic Question
Study Design Recommendations :

  • Acute Oral (OECD 423) : 50, 150, 450 mg/kg in Sprague-Dawley rats (n=5/sex/dose)
  • Subchronic (OECD 408) : 90-day feed administration at 0.1%, 0.3%, 1% w/w with weekly bodyweight/GTP monitoring
  • Satellite Groups : Toxicokinetic profiling via LC-MS/MS (plasma t1/2 determination)

Critical Endpoints : Vascular endothelia and CNS histopathology, aligning with human symptomology (dyspnea, convulsions) .

What experimental models are appropriate for investigating potential reproductive toxicity given limited data?

Advanced Question
OECD 414 Extended One-Generation Reproductive Toxicity Study (EOGRTS) :

  • Pre-Mating Exposure : 10 weeks in Wistar rats (0, 10, 30, 100 mg/kg/day via gavage)
  • F1 Generation Assessment :
    • Anogenital distance (PND 0)
    • Vaginal opening/preputial separation timing
    • Placental transfer analysis using ¹⁴C-labeled compound (specific activity ≥50 mCi/mmol)
  • Hormonal Profiling : LC-MS/MS quantification of estradiol, testosterone, and LH at sexual maturation .

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